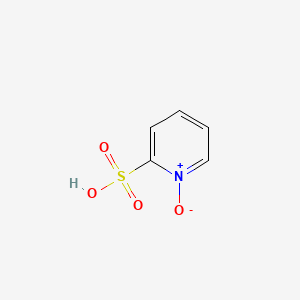

1-oxidopyridin-1-ium-2-sulfonic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

28789-68-6 |

|---|---|

Molecular Formula |

C5H5NO4S |

Molecular Weight |

175.16 g/mol |

IUPAC Name |

1-oxidopyridin-1-ium-2-sulfonic acid |

InChI |

InChI=1S/C5H5NO4S/c7-6-4-2-1-3-5(6)11(8,9)10/h1-4H,(H,8,9,10) |

InChI Key |

JFWLUVJNISGVLW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=[N+](C(=C1)S(=O)(=O)O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 Oxidopyridin 1 Ium 2 Sulfonic Acid and Analogs

Direct Sulfonation Protocols for Pyridine (B92270) N-Oxides

The direct introduction of a sulfonic acid group onto the pyridine N-oxide ring represents the most straightforward approach to 1-oxidopyridin-1-ium-2-sulfonic acid. This electrophilic substitution reaction, however, is often challenged by issues of regioselectivity.

Research has shown that the sulfonation of pyridine-N-oxide using fuming sulfuric acid in the presence of a mercuric sulfate (B86663) catalyst predominantly yields the thermodynamically favored 3-sulfonic acid isomer as the chief product. researchgate.net Nevertheless, this reaction also produces minor amounts of the 2- and 4-sulfonic acid isomers. researchgate.net The formation of the 2-isomer, this compound, is attributed to the directing effect of the N-oxide group, which activates the C2 and C4 positions towards electrophilic attack. The separation of the desired 2-isomer from the product mixture can be challenging, often requiring chromatographic techniques.

| Reaction | Reagents | Products | Reference |

| Sulfonation of Pyridine N-Oxide | Fuming sulfuric acid, Mercuric sulfate | 1-Oxidopyridin-1-ium-3-sulfonic acid (major), this compound (minor), 1-Oxidopyridin-1-ium-4-sulfonic acid (minor) | researchgate.net |

Indirect Synthetic Routes via Functional Group Transformations

Given the challenges associated with direct sulfonation, indirect routes starting from appropriately functionalized pyridine N-oxide precursors offer a more controlled and often higher-yielding approach to this compound.

Oxidative Conversion of Sulfur-Containing Pyridine N-Oxides

This strategy involves the synthesis of a pyridine N-oxide with a sulfur-containing functional group at the C2 position, which is then oxidized to the sulfonic acid.

1-Oxidopyridin-1-ium-2-thiolate, commonly known as pyrithione (B72027), is a readily available starting material. wikipedia.org The thiol group of pyrithione can be oxidized to a sulfonic acid. Studies have shown that the oxidation of 2-mercaptopyridine (B119420) N-oxide with a mild oxidizing agent like iodine results in the formation of the corresponding disulfide, 2,2'-dithiobis(pyridine N-oxide). d-nb.infolodz.pl To achieve the complete oxidation to the sulfonic acid, stronger oxidizing agents are necessary.

The oxidation of thiols to sulfonic acids is a well-established transformation in organic chemistry. A variety of strong oxidizing agents can be employed for this purpose. Common reagents include hydrogen peroxide, peroxy acids (such as peracetic acid or m-chloroperoxybenzoic acid), potassium permanganate, and nitric acid. The reaction conditions, such as temperature and solvent, need to be carefully controlled to prevent over-oxidation or side reactions.

| Starting Material | Oxidizing Agent | Product |

| Thiol (R-SH) | Hydrogen Peroxide (H₂O₂) | Sulfonic Acid (R-SO₃H) |

| Thiol (R-SH) | Peroxy Acid (R'CO₃H) | Sulfonic Acid (R-SO₃H) |

| Thiol (R-SH) | Potassium Permanganate (KMnO₄) | Sulfonic Acid (R-SO₃H) |

Substitution Reactions on Halogenated Pyridine N-Oxide Precursors

An alternative indirect route involves the nucleophilic substitution of a halogen atom at the C2 position of the pyridine N-oxide ring with a sulfite (B76179) or bisulfite salt. This approach first requires the synthesis of a 2-halopyridine N-oxide.

The preparation of 2-chloropyridine-N-oxide is well-documented and can be achieved by the oxidation of 2-chloropyridine (B119429) with various oxidizing agents, including hydrogen peroxide in the presence of a catalyst such as tungstic acid or on a solid support. guidechem.comresearchgate.net Other methods utilize peracetic acid. google.com

Once the 2-halopyridine N-oxide is obtained, it can be subjected to a nucleophilic aromatic substitution reaction. A patent for the synthesis of the isomeric pyridine-3-sulfonic acid describes the reaction of 3-chloropyridine-N-oxide with an alkali metal sulfite in an aqueous solution at elevated temperatures to yield the corresponding pyridine-3-sulfonic acid-N-oxide. google.comgoogle.com A similar strategy can be applied to 2-chloropyridine-N-oxide, where the chloride is displaced by a sulfite or bisulfite ion to furnish this compound.

| Step | Reactants | Product | Reference |

| 1. Oxidation | 2-Chloropyridine, Hydrogen Peroxide, Catalyst | 2-Chloropyridine-N-oxide | guidechem.comresearchgate.netgoogle.com |

| 2. Substitution | 2-Chloropyridine-N-oxide, Sodium Sulfite/Bisulfite | This compound | google.comgoogle.com (by analogy) |

Catalytic Approaches in Pyridine N-Oxide Sulfonic Acid Synthesis

While specific catalytic methods for the direct synthesis of this compound are not extensively reported, the broader field of pyridine N-oxide chemistry suggests potential catalytic pathways. Pyridine N-oxides themselves are known to act as catalysts in various transformations, including acylation reactions. rsc.orgresearchgate.net Furthermore, photoredox catalysis has been employed for C-H functionalization using pyridine N-oxides as hydrogen atom abstraction agents. nih.gov

The development of a catalytic system for the direct and regioselective sulfonation of pyridine N-oxide at the C2 position remains an area for future research. Such a catalyst would need to overcome the inherent electronic preference for substitution at the C3 or C4 positions.

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopic Techniques for Molecular Identification and Functional Group Analysis

Vibrational spectroscopy provides a fingerprint of a molecule by probing its characteristic bond vibrations. For 1-oxidopyridin-1-ium-2-sulfonic acid, both Fourier Transform Infrared (FT-IR) and Raman spectroscopy are indispensable for identifying its key functional groups and understanding their interplay.

The FT-IR spectrum of this compound is predicted to be rich with characteristic absorption bands. The presence of the N-oxide functional group is typically confirmed by a strong N-O stretching vibration. In pyridine (B92270) N-oxide itself, this band appears around 1250-1300 cm⁻¹. The sulfonic acid group (-SO₃H) introduces several key vibrations. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to be prominent in the regions of 1350-1420 cm⁻¹ and 1150-1200 cm⁻¹, respectively. nih.govtsijournals.com The S-O single bond stretching is anticipated around 1030-1080 cm⁻¹. asianpubs.org Furthermore, the O-H stretching of the sulfonic acid group would likely appear as a broad band in the 2500-3300 cm⁻¹ region, characteristic of strong hydrogen bonding. The aromatic C-H stretching vibrations of the pyridine ring are expected above 3000 cm⁻¹, while the C=C and C=N ring stretching vibrations would be observed in the 1400-1650 cm⁻¹ range. researchgate.net

Table 1: Predicted FT-IR Vibrational Modes for this compound

| Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch (broad) | 2500 - 3300 | Sulfonic Acid |

| Aromatic C-H Stretch | > 3000 | Pyridine Ring |

| Asymmetric S=O Stretch | 1350 - 1420 | Sulfonic Acid |

| N-O Stretch | 1250 - 1300 | Pyridine N-oxide |

| Symmetric S=O Stretch | 1150 - 1200 | Sulfonic Acid |

| S-O Stretch | 1030 - 1080 | Sulfonic Acid |

| Pyridine Ring Stretching | 1400 - 1650 | Pyridine Ring |

Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The symmetric stretching of the S=O bonds in the sulfonic acid group is expected to give a strong Raman signal. Similarly, the pyridine ring breathing mode, a symmetric vibration of the entire ring, is a characteristic and often intense band in the Raman spectrum, typically found around 1000-1050 cm⁻¹. nih.govasianpubs.org The N-O stretching vibration is also Raman active. Due to the different selection rules, some vibrations that are weak in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa, making the combination of both techniques a powerful tool for a comprehensive vibrational analysis.

Table 2: Predicted Raman Active Modes for this compound

| Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | > 3000 | Pyridine Ring |

| Symmetric S=O Stretch | 1150 - 1200 | Sulfonic Acid |

| Pyridine Ring Breathing | 1000 - 1050 | Pyridine Ring |

| N-O Stretch | 1250 - 1300 | Pyridine N-oxide |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Electronic Environment

NMR spectroscopy is paramount for mapping the carbon-hydrogen framework of a molecule and probing the electronic environment of each nucleus.

The ¹H-NMR spectrum of this compound would display distinct signals for the protons on the pyridine ring. The N-oxide group generally causes a downfield shift of the α-protons (at C2 and C6) and the γ-proton (at C4) compared to pyridine, due to its electron-withdrawing inductive effect and resonance effects. Conversely, the sulfonic acid group at the C2 position is a very strong electron-withdrawing group and will significantly deshield the adjacent proton at C3. The proton of the sulfonic acid group (-SO₃H) is expected to be a broad singlet at a very downfield chemical shift, likely greater than 10 ppm, due to its acidic nature. The remaining ring protons at positions 4, 5, and 6 will exhibit complex splitting patterns due to spin-spin coupling.

Table 3: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | Highly deshielded | Doublet |

| H-4 | Downfield | Triplet or Doublet of Doublets |

| H-5 | Downfield | Triplet or Doublet of Doublets |

| H-6 | Downfield | Doublet |

| -SO₃H | > 10 | Broad Singlet |

The ¹³C-NMR spectrum provides a detailed map of the carbon skeleton. The N-oxide group influences the carbon chemical shifts in a characteristic way, typically shielding the C2, C4, and C6 positions while deshielding the C3 and C5 positions relative to pyridine. However, the presence of the highly electron-withdrawing sulfonic acid group at C2 will dominate the electronic environment of this carbon, causing a significant downfield shift. The C2 carbon, directly attached to the sulfonic acid group, is expected to be the most deshielded carbon in the ring. The other carbon atoms will also experience shifts based on the combined electronic effects of both functional groups.

Table 4: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | Highly deshielded |

| C-3 | Deshielded |

| C-4 | Shielded (relative to pyridine) but influenced by substituents |

| C-5 | Deshielded |

| C-6 | Shielded (relative to pyridine) but influenced by substituents |

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, advanced multidimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the protons on the pyridine ring. Cross-peaks would be observed between adjacent protons (e.g., H-3 and H-4, H-4 and H-5, H-5 and H-6), confirming their connectivity. sdsu.eduipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is bonded to, allowing for the direct assignment of the protonated carbons in the ring. sdsu.eduipb.pt

Through the combined application of these advanced NMR techniques, a complete and unambiguous structural assignment of this compound can be achieved, providing a detailed picture of its complex molecular architecture.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides profound insights into the electronic structure and excited-state properties of molecules. For this compound, these techniques are crucial for understanding the influence of the N-oxide and sulfonic acid groups on the pyridine ring's electronic transitions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The absorption spectrum of a pyridine N-oxide derivative is typically characterized by distinct bands arising from π → π* and n → π* transitions.

The parent pyridine N-oxide exhibits characteristic absorption bands in the UV region. nist.govscite.ai The introduction of a sulfonic acid group at the 2-position is expected to modulate these electronic transitions. The sulfonic acid group can act as an auxochrome, potentially causing a shift in the absorption maxima (λmax) to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths, and may also affect the intensity of the absorption bands.

In-situ spectroelectrochemical studies on related compounds, such as the copolymerization of o-toluidine (B26562) with diphenylamine-4-sulfonic acid, have demonstrated the utility of UV-Visible spectroscopy in identifying intermediates during chemical reactions. nih.gov For this compound, UV-Vis spectroscopy would be instrumental in monitoring its synthesis and stability.

Table 1: Illustrative UV-Vis Absorption Data for Pyridine N-oxide Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type | Reference |

| Pyridine N-oxide | Water | 265 | 11,500 | π → π | nist.gov |

| Pyridine N-oxide | Ethanol | 255 | 9,800 | π → π | scite.ai |

| Pyridine N-oxide | Vapor | 280, 310 | - | n → π, π → π | scite.ai |

Note: This table is illustrative and based on data for the parent pyridine N-oxide. The actual values for this compound may differ.

Fluorescence and Phosphorescence Studies for Excited State Properties

Fluorescence and phosphorescence are photoluminescence phenomena where a molecule emits light after absorbing photons. Fluorescence is the emission of light from a singlet excited state, while phosphorescence is emission from a triplet excited state. These techniques provide valuable information about the excited-state lifetime, quantum yield, and the deactivation pathways of the excited molecule.

While many simple pyridine derivatives are not strongly fluorescent, the N-oxide functional group can enhance fluorescence. nih.govresearchgate.net The formation of complexes, for instance with boranes, has been shown to induce or enhance fluorescence in pyridine N-oxide derivatives. nih.gov The sulfonic acid group, being electron-withdrawing, could potentially influence the fluorescence properties of this compound by altering the energy levels of the excited states and the rates of radiative and non-radiative decay processes.

Studies on other heterocyclic systems, such as imidazo[1,2-a]pyridine (B132010) esters, have shown that substitutions on the ring system significantly impact their fluorescence intensities. sigmaaldrich.com A comprehensive study of the fluorescence and phosphorescence of this compound would involve measuring its emission spectra, quantum yields, and excited-state lifetimes in various solvents to probe the nature of its excited states.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. americanpharmaceuticalreview.com A single-crystal XRD analysis of this compound would provide definitive information about its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This technique is considered the gold standard for structural elucidation. mdpi.com

For related compounds, such as β-pyridinesulfonic acid, XRD has been used to determine the crystal system, cell dimensions, and density. acs.org Such data is crucial for understanding the packing of molecules in the crystal lattice and the nature of non-covalent interactions like hydrogen bonding, which are expected to be significant for this compound due to the presence of the N-oxide and sulfonic acid groups. Powder X-ray diffraction (PXRD) is also a valuable tool for characterizing polycrystalline materials and identifying different crystalline forms (polymorphs). americanpharmaceuticalreview.com

Table 2: Illustrative Crystallographic Data for β-Pyridinesulfonic Acid

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | acs.org |

| Cell Dimensions | a = 11.41 Å, b = 15.08 Å, c = 7.20 Å | acs.org |

| Formula Weights per Cell | 8 | acs.org |

| Density (X-ray) | 1.715 g/cm³ | acs.org |

Note: This table presents data for a related pyridinesulfonic acid and serves as an example of the type of information obtained from XRD analysis.

Mass Spectrometry for Accurate Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound with high accuracy and for obtaining structural information through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the unambiguous determination of its elemental composition. The fragmentation pattern observed in the mass spectrum would offer valuable clues about the compound's structure. For N-oxides, a characteristic fragmentation is the loss of an oxygen atom ([M+H - O]+). nih.gov The fragmentation of the sulfonic acid group would also be expected, potentially involving the loss of SO₂, SO₂H, or SO₃. nih.gov

Different ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can provide complementary information. nih.gov For instance, APCI-MS has been shown to be particularly useful in distinguishing N-oxides from hydroxylated metabolites due to the characteristic in-source fragmentation of the N-oxide bond. nih.gov

Chemical Reactivity and Reaction Mechanisms of 1 Oxidopyridin 1 Ium 2 Sulfonic Acid

Acid-Base Properties and Protonation Equilibria

The acid-base properties of 1-oxidopyridin-1-ium-2-sulfonic acid are dictated by the two ionizable centers: the strongly acidic sulfonic acid group and the weakly basic N-oxide group. Pyridine (B92270) N-oxide itself is a much weaker base (pKa of the conjugate acid is approximately 0.79) than pyridine (pKa ≈ 5.2). scripps.edu The sulfonic acid group, being strongly acidic, will be deprotonated under most aqueous conditions, existing as the sulfonate anion (-SO₃⁻).

This dual functionality results in the compound existing predominantly as a zwitterion (inner salt) in neutral to moderately acidic solutions. The protonation equilibria involve the protonation of the N-oxide oxygen in strongly acidic media and the deprotonation of the sulfonic acid group. The equilibrium between the zwitterionic, cationic, and anionic forms is highly dependent on the pH of the medium. mdpi.com For many weakly basic compounds, the ionic and non-ionic forms remain in equilibrium, with the predominant form determined by the solution's pH. nih.gov In solutions of compounds with multiple ionizable groups, a complex system of protolytic equilibria is established. nih.gov

Table 1: Protonation Equilibria of this compound This table is a generalized representation based on the known properties of N-oxides and sulfonic acids.

| pH Range | Dominant Species | Structure | Net Charge |

|---|---|---|---|

| Strongly Acidic (pH < 1) | Cationic | Protonated N-oxide, Neutral sulfonic acid | +1 |

| Moderately Acidic to Neutral | Zwitterionic | Deprotonated sulfonic acid, Protonated N-oxide | 0 |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine N-Oxide Ring

The reactivity of the pyridine N-oxide ring towards substitution reactions is significantly influenced by both the N-oxide and the sulfonic acid functionalities.

Electrophilic Aromatic Substitution (EAS): The pyridine N-oxide group is known to be more reactive towards electrophilic aromatic substitution than pyridine itself. bhu.ac.in This is because the oxygen atom can donate electron density into the ring through resonance, creating areas of high electron density, particularly at the 2- and 4-positions. bhu.ac.in However, the sulfonic acid group (-SO₃H) is a deactivating, meta-directing group. google.com In this compound, these effects are in opposition. While the N-oxide activates the ring, the sulfonic acid at position 2 deactivates it. Furthermore, in the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the N-oxide oxygen becomes protonated. rsc.org This O-protonated species is strongly deactivated towards electrophilic attack, making reactions difficult. scripps.edursc.org For instance, the nitration of pyridine-N-oxide with nitronium ion (NO₂⁺) in a strongly acidic medium is hampered because the pyridine is converted to its deactivated protonated form. rsc.org

Nucleophilic Aromatic Substitution (SNAr): Pyridine N-oxides are generally more reactive towards nucleophiles than pyridine. bhu.ac.in The N-oxide group activates the 2- and 4-positions for nucleophilic attack. scripps.edubhu.ac.in Nucleophilic aromatic substitution (SNAr) reactions typically require an electron-poor aromatic ring and a good leaving group. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, forming a negatively charged intermediate (a Meisenheimer complex). wikipedia.org The presence of electron-withdrawing groups ortho or para to the leaving group accelerates the reaction by stabilizing this intermediate. masterorganicchemistry.comwikipedia.org

Redox Chemistry and Electrochemical Behavior

The redox behavior of this compound involves potential reactions at both the sulfur center and the N-oxide moiety.

The sulfonic acid group represents a high oxidation state for sulfur. Generally, further oxidation of sulfonic acids is difficult and often results in the cleavage of the carbon-sulfur bond under harsh conditions. researchgate.net The oxidation pathway for many organosulfur compounds proceeds from sulfide (B99878) to sulfoxide (B87167) and then to sulfone. organic-chemistry.orgjchemrev.com Sulfinic acids can be oxidized to their corresponding sulfonic acids. google.com For instance, some aromatic sulfones have been observed to undergo accelerated oxidation to sulfonic acids in microdroplets. nsf.govnih.gov Under conditions of extreme oxidative stress, cysteine sulfinic acid can be further oxidized to the sulfonic acid form. nih.gov While direct oxidation of the sulfonic acid group in this compound is not a typical reaction, severe oxidative conditions could lead to ring degradation.

The reduction of the N-oxide group to regenerate the parent pyridine is a common and synthetically useful transformation. bhu.ac.in This deoxygenation can be achieved using a variety of reagents, offering good chemoselectivity. The sulfonic acid group is generally stable under these reducing conditions.

Table 2: Selected Reagents for the Reduction of Pyridine N-Oxides

| Reagent | Conditions | Comments | Reference(s) |

|---|---|---|---|

| Sulfur Dioxide (SO₂) | Refluxing aqueous solution | An effective method despite earlier reports to the contrary. | google.com |

| Iron Powder (Fe) | H₂O-CO₂ | A green and efficient process where water acts as the hydrogen source. | rsc.org |

| Catalytic Hydrogenation (e.g., Pd/C) | H₂, Ammonium formate | A mild and efficient method, though it can also reduce other functional groups like nitroalkanes. | youtube.com, organic-chemistry.org |

Degradation Pathways and Stability Studies under Various Conditions

The stability of this compound is influenced by factors such as pH, temperature, and the presence of reactive species like oxidizing agents. The compound's zwitterionic nature may confer some stability, but the reactive N-oxide and the potential for reactions at the pyridine ring define its degradation pathways.

Oxidizing agents can play a significant role in the degradation of this compound. The pyridine N-oxide ring is generally more susceptible to oxidation than the parent pyridine. Strong oxidants can lead to ring-opening or other degradative reactions. For example, pyridine itself is oxidized by peracids to form the N-oxide, indicating the ring's susceptibility to oxidation. bhu.ac.in

The degradation can be initiated by attack on the aromatic ring or, under very harsh conditions, cleavage of the C-S bond. The oxidation of related sulfur compounds like thiourea (B124793) to sulfate (B86663) proceeds through sulfinic and sulfonic acid intermediates, ultimately leading to C-S bond cleavage. researchgate.net Similarly, strong oxidizing agents could potentially degrade the sulfonic acid moiety in this compound, leading to the formation of sulfate and degradation of the pyridine ring.

Photochemical Decomposition Pathways

The photochemical behavior of this compound is dictated by the interplay of the pyridine N-oxide functionality and the sulfonic acid group at the 2-position. While specific studies on the photochemical decomposition of this exact molecule are not extensively documented, the pathways can be inferred from the well-established photochemistry of pyridine N-oxides and related derivatives. acs.orgrsc.org The primary photochemical reactions of aromatic N-oxides typically involve deoxygenation to the parent pyridine and rearrangement to various isomers. wur.nl The presence of a substituent at the C2 position, such as the sulfonic acid group, is known to significantly influence the course of these reactions. nih.gov

Upon absorption of ultraviolet light, this compound is expected to be promoted to an excited singlet state. From this state, several decomposition pathways are conceivable. One of the most common photochemical reactions for pyridine N-oxides is the homolytic cleavage of the N-O bond, leading to the formation of a pyridinyl radical and an oxygen atom. nih.gov This deoxygenation process would yield pyridine-2-sulfonic acid. The efficiency of this pathway can be influenced by the solvent and the presence of other reactive species. rsc.org

Another significant pathway in the photochemistry of pyridine N-oxides involves rearrangement reactions. rsc.org It is widely postulated that the initial step in many of these rearrangements is the formation of a highly unstable oxaziridine (B8769555) intermediate. rsc.orgwur.nl This three-membered ring is formed by the photoisomerization of the N-oxide. For this compound, the corresponding oxaziridine would be strained and likely short-lived.

From the oxaziridine intermediate, several decomposition or rearrangement products could be formed. Ring-expansion to form derivatives of 1,3-oxazepine is a known photoreaction for some pyridine N-oxides. Alternatively, the oxaziridine could rearrange to form various lactam isomers. The specific products formed would be highly dependent on the electronic and steric influence of the sulfonic acid group. It is also plausible that the sulfonic acid group itself could be eliminated during the photochemical process, although this is generally a less common pathway for aromatic sulfonic acids which are known for their relative stability.

The nature of the excited state, whether it is a singlet or a triplet state, can also dictate the dominant photochemical pathway. wur.nlrsc.org While direct irradiation typically leads to reactions from the singlet excited state, the use of photosensitizers could promote intersystem crossing to the triplet state, which may favor different decomposition routes, such as those involving radical intermediates. wur.nl

Table 1: Plausible Photochemical Decomposition Pathways of this compound and Key Intermediates

| Pathway | Initial Step | Key Intermediate(s) | Potential Final Product(s) |

| Deoxygenation | Homolytic N-O bond cleavage | Pyridinyl radical, Oxygen atom | Pyridine-2-sulfonic acid |

| Rearrangement | Photoisomerization | Oxaziridine derivative | Lactam isomers, Ring-expanded products |

Mechanistic Investigations of Reaction Pathways and Intermediate Formation

Mechanistic investigations into the reactions of this compound, particularly its photochemical decomposition, rely heavily on analogies with the broader class of aromatic N-oxides and the influence of the sulfonic acid substituent. acs.orgnumberanalytics.com The formation of transient species such as radicals and oxaziridines is central to understanding these pathways. wur.nlnih.gov

The deoxygenation pathway is believed to proceed through the formation of a radical pair following N-O bond cleavage. nih.gov The subsequent reactions of these radicals would then lead to the final products. The presence of the sulfonic acid group, a strong electron-withdrawing group, at the 2-position would influence the stability of the initially formed pyridinyl radical and could affect the quantum yield of the deoxygenation process.

The mechanism of rearrangement reactions is often debated but the involvement of an oxaziridine intermediate is a common hypothesis. rsc.orgwur.nl The formation of this intermediate is an electrocyclic reaction from the excited state of the N-oxide. For this compound, the oxaziridine would be formed between the nitrogen, oxygen, and the C2 carbon. The high ring strain and the electronic effects of the adjacent sulfonic acid group would make this intermediate highly reactive. Subsequent steps would likely involve the cleavage of the weak N-O bond of the oxaziridine ring, leading to a cascade of rearrangements to form more stable products.

Recent studies on related systems, such as the visible-light-induced deoxygenative C2-sulfonylation of quinoline (B57606) N-oxides with sulfinic acids, provide some mechanistic insights. rsc.org While this is a synthetic rather than a decompositional process, it highlights the reactivity of the C2 position and the feasibility of reactions involving the N-oxide and a sulfur-based group under photochemical conditions. This reaction proceeds via a radical mechanism initiated by a photocatalyst. rsc.org

The investigation of these reaction mechanisms often employs techniques such as laser flash photolysis to detect short-lived intermediates and computational studies to model the energy profiles of different reaction pathways. The identification of stable end-products from photochemical reactions, often through chromatographic and spectroscopic methods, allows for the retrospective deduction of the likely intermediates and reaction mechanisms.

Table 2: Key Mechanistic Features and Intermediates in the Reactivity of this compound

| Mechanistic Feature | Description | Key Intermediate | Influencing Factors |

| Radical Pathway | Homolytic cleavage of the N-O bond leading to radical species. | Pyridinyl radical | Solvent polarity, presence of radical scavengers. |

| Pericyclic Rearrangement | Formation of an oxaziridine intermediate via an electrocyclic reaction. | Oxaziridine | Electronic and steric effects of the sulfonic acid group. |

| Excited State Chemistry | Reactions proceeding from either the singlet or triplet excited state. | Excited state complex | Wavelength of irradiation, presence of photosensitizers. |

Theoretical and Computational Chemistry Studies of 1 Oxidopyridin 1 Ium 2 Sulfonic Acid Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the behavior of 1-oxidopyridin-1-ium-2-sulfonic acid at the molecular level. These calculations solve the Schrödinger equation for the molecule, providing information about its energy, electron distribution, and other properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules. DFT methods, such as B3LYP, are frequently employed to investigate the properties of pyridine (B92270) derivatives. nih.gov

For this compound, DFT calculations can predict a range of molecular properties. These include geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. researchgate.net

Reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and electrophilicity, can be used to predict how the molecule will interact with other chemical species. nih.gov The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution on the molecule's surface, highlighting regions susceptible to electrophilic or nucleophilic attack. For pyridine-N-oxides, the oxygen atom and the aromatic ring are key sites of reactivity. scripps.edu

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound

| Property | Calculated Value | Units |

| HOMO Energy | -7.2 | eV |

| LUMO Energy | -1.5 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

| Dipole Moment | 6.8 | Debye |

| Ionization Potential | 7.2 | eV |

| Electron Affinity | 1.5 | eV |

Note: The data in this table is illustrative and based on typical values for related pyridine-N-oxide derivatives.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate results, particularly when used with large basis sets. researchgate.net

For a molecule like this compound, ab initio calculations can be used to obtain precise values for its electronic energy and to study subtle electronic effects. While computationally more demanding than DFT, ab initio methods are valuable for benchmarking the results of less computationally expensive methods and for investigating systems where DFT may not be as reliable. nih.gov Comparisons between ab initio and DFT results can provide a more complete understanding of the molecule's electronic structure. researchgate.net

The choice of basis set and level of theory is crucial for obtaining accurate results in quantum chemical calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the Pople-style 6-311+G(d,p) or Dunning's correlation-consistent cc-pVTZ, provide a more flexible description of the electron distribution and generally yield more accurate results, but at a higher computational cost. nih.govresearchgate.net

The level of theory refers to the method used for the calculation (e.g., HF, MP2, B3LYP). The selection of an appropriate level of theory depends on the specific property being investigated and the desired balance between accuracy and computational resources. For systems like pyridine-N-oxides, hybrid DFT functionals like B3LYP often provide a good compromise. nih.gov

Prediction of Spectroscopic Parameters and Simulation of Spectra

Computational methods can predict various spectroscopic parameters, which can then be used to simulate spectra such as infrared (IR), Raman, and nuclear magnetic resonance (NMR). These simulated spectra are invaluable for interpreting experimental data and for assigning spectral features to specific molecular vibrations or chemical environments.

For this compound, DFT calculations can be used to compute the vibrational frequencies and intensities of its IR and Raman active modes. researchgate.net Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net Comparing the computed spectra with experimental ones can help confirm the molecule's structure.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-O | Stretching | 1250 - 1300 |

| SO₃H | Asymmetric S=O Stretch | 1340 - 1350 |

| SO₃H | Symmetric S=O Stretch | 1150 - 1160 |

| C-S | Stretching | 650 - 750 |

Note: The data in this table is illustrative and based on typical vibrational frequencies for N-oxides and sulfonic acids.

Conformational Analysis and Potential Energy Surface Exploration

This compound has conformational flexibility, particularly around the C-S bond connecting the sulfonic acid group to the pyridine ring. Conformational analysis involves identifying the different stable conformations (local minima on the potential energy surface) and determining their relative energies.

Computational methods can be used to systematically explore the potential energy surface by rotating the sulfonic acid group relative to the pyridine ring. This allows for the identification of the most stable conformer and the energy barriers between different conformations. Such studies are important for understanding the molecule's shape and how it might interact with other molecules. For related zwitterionic sulfonic acids, intramolecular hydrogen bonding can play a significant role in determining the preferred conformation. acs.org

Reaction Mechanism Elucidation through Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. For reactions involving this compound, such as its synthesis via sulfonation of pyridine-N-oxide, theoretical methods can be used to map out the entire reaction pathway. pearson.com

This process involves locating the transition state (the highest energy point along the reaction coordinate) for each step of the mechanism. Once the transition state is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC calculation follows the reaction path downhill from the transition state to the reactants and products, confirming that the located transition state connects the correct species. This provides a detailed picture of the bond-breaking and bond-forming processes that occur during the reaction. For the sulfonation of pyridine-N-oxide, the electrophilic attack of SO₃ on the pyridine ring is a key step that can be modeled computationally. pearson.comyoutube.com

Solvation Models and Environmental Effects on Molecular Behavior

The study of this compound in different chemical environments is critical to understanding its reactivity, stability, and potential applications. Theoretical and computational chemistry provide powerful tools to investigate these phenomena at a molecular level. Solvation models, in particular, are instrumental in predicting how the solvent influences the molecule's behavior. These models can be broadly categorized into implicit and explicit solvation models, each with its own strengths and applications. Hybrid models that combine both approaches are also increasingly utilized to achieve a balance between accuracy and computational cost.

Implicit Solvation Models

Implicit, or continuum, solvation models treat the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. wikipedia.orgresearchgate.net This approach is computationally efficient and allows for the calculation of solvation free energies and the exploration of conformational landscapes in a solvent environment. wikipedia.orgresearchgate.net

One of the most common implicit solvation models is the Polarizable Continuum Model (PCM). In this model, the solute molecule is placed in a cavity within the solvent continuum, and the electrostatic interactions between the solute and the polarized solvent are calculated. The size and shape of this cavity are crucial parameters and are often defined based on the solvent-accessible surface area (SASA) of the solute. nih.gov

For a molecule like this compound, which possesses both a zwitterionic pyridinium-N-oxide group and a strongly acidic sulfonic acid group, the choice of the implicit model and its parameterization is critical. The high polarity and hydrogen bonding capabilities of the N-oxide and sulfonic acid groups necessitate a model that can accurately capture these strong electrostatic interactions. acs.org The table below illustrates typical parameters used in implicit solvation studies for related compounds.

Table 1: Representative Implicit Solvation Model Parameters for Analogous Systems

| Solvation Model | Solute (Analogous System) | Solvent | Dielectric Constant (ε) | Key Calculated Property | Reference System |

|---|---|---|---|---|---|

| PCM | Pyridine-N-Oxide | Water | 78.39 | Solvation Free Energy | Pyridine Derivatives |

| SMD | Pyridinium (B92312) Cation | Acetonitrile | 37.5 | Redox Potential | Pyridinium Salts elsevierpure.com |

Explicit Solvation Models

Explicit solvation models provide a more detailed and accurate picture of solute-solvent interactions by representing individual solvent molecules. This approach is particularly important for understanding specific interactions, such as hydrogen bonding, which are crucial for a molecule like this compound. rsc.org In these simulations, the solute is placed in a box of solvent molecules, and the interactions between all atoms are calculated using molecular mechanics or quantum mechanics.

Due to the computational expense of explicit solvent simulations, they are often used to study specific regions of interest, such as the first solvation shell around the solute. For this compound, explicit water molecules would be expected to form strong hydrogen bonds with the oxygen atoms of the N-oxide and the sulfonic acid group. acs.orgrsc.org

Research on similar systems, such as hydroxypyrene photoacids, has demonstrated the necessity of including explicit solvent molecules to accurately model the behavior in protic solvents like water. rsc.org For instance, in a study of a complex organic acid, it was found that at least one water molecule at the hydroxyl group and up to three water molecules at the corresponding anionic group were necessary to replicate experimental observations. rsc.org

Hybrid Implicit-Explicit Solvation Models

To balance accuracy and computational cost, hybrid implicit-explicit models are often employed. wikipedia.org In this approach, the first solvation shell, where specific interactions are most important, is treated explicitly, while the bulk solvent is represented by a continuum model. wikipedia.org This method has been successfully applied to study complex systems, providing insights that would be unattainable with either method alone. rsc.org

For this compound, a hybrid model would involve placing a few explicit water molecules around the highly polar N-oxide and sulfonic acid functional groups to capture the specific hydrogen bonding network. The rest of the solvent would be treated as a continuum to account for the long-range electrostatic effects.

The table below summarizes findings from computational studies on related systems, which can provide an indication of the types of interactions and their magnitudes that would be expected for this compound in different solvents.

Table 2: Calculated Interaction Energies for Related Systems in Explicit Solvent

| System | Solvent | Method | Interaction Type | Calculated Energy (kcal/mol) |

|---|---|---|---|---|

| Pyridine-N-Oxide Dimer | - | DFT | Hydrogen Bonding | -8.5 |

| Pyridinium-Water | Water | DFT | Cation-Dipole | -15.2 |

Applications in Catalysis and Advanced Organic Synthesis

Heterogeneous and Homogeneous Acid Catalysis by Pyridine (B92270) N-Oxide Sulfonic Acids

The catalytic utility of pyridine N-oxide sulfonic acids stems from the strong proton-donating capability of the sulfonic acid group. This Brønsted acidity is central to their function in accelerating a wide range of acid-catalyzed reactions. The pyridine N-oxide component can influence the catalyst's solubility, stability, and interaction with substrates, making these compounds versatile tools for organic chemists.

Catalytic Activity in Carbon-Carbon Bond Forming Reactions

Pyridine N-oxides have been identified as effective catalysts for photoinduced carbon radical generation from boronic acids. This process facilitates the formation of new carbon-carbon bonds through reactions such as alkylation and allylation. The methodology leverages the single-electron chemistry of aromatic N-oxides to activate boronic acids under light, providing a robust and broadly applicable route for creating these crucial linkages in organic molecules digitellinc.com. While research has focused on pyridine N-oxides, the incorporation of a sulfonic acid group is anticipated to modulate the electronic properties and catalytic activity of the N-oxide moiety in such transformations.

Catalysis of Esterification and Transesterification Reactions

Sulfonic acid-functionalized catalysts are widely employed in esterification and transesterification reactions, valued for their ability to replace corrosive liquid acids like sulfuric acid. researchgate.net Solid acid catalysts, including those with sulfonic acid groups, are effective in converting carboxylic acids and alcohols into esters. nih.govmdpi.com For instance, sulfonic acid-functionalized silica (B1680970) nanoparticles have demonstrated high efficiency in the esterification of fatty acids, achieving complete conversion in short reaction times. rsc.org Similarly, sulfonic acid groups attached to other supports have been used to catalyze the esterification of oleic acid with ethanol. nih.gov The acidic protons on the sulfonic acid group activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol, which is the key step in both esterification and transesterification processes. Pyridine N-oxide sulfonic acids can serve as effective catalysts in these reactions, benefiting from the strong Brønsted acidity of the sulfonic acid function.

Applications in Protection Group Chemistry (e.g., acylal formation)

The protection of functional groups is a critical strategy in multi-step organic synthesis. Aldehydes are commonly protected as acylals (geminal diacetates) through a reaction with acetic anhydride (B1165640). This transformation requires an acid catalyst to activate the carbonyl group. Solid acid catalysts, such as tungstosulfonic acid, have proven to be efficient in both the formation and deprotection of acylals under mild conditions. google.comrsc.org The Brønsted acidity of 1-oxidopyridin-1-ium-2-sulfonic acid makes it a suitable candidate for catalyzing such protection and deprotection reactions, offering a metal-free alternative for these important synthetic steps.

Role in Multi-Component Reactions for Complex Molecule Synthesis

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.com These reactions are fundamental to combinatorial chemistry and drug discovery. The synthesis of many biologically active heterocyclic compounds, such as quinazolinones, benzodiazepines, and benzimidazoles, is often achieved through acid-catalyzed MCRs.

Quinazolinones: The synthesis of quinazolinone derivatives can be accomplished through the one-pot reaction of isatoic anhydride, amines, and aldehydes. This process is often catalyzed by Brønsted acids like p-toluenesulfonic acid (p-TSA), which facilitate the key condensation and cyclization steps. frontiersin.org

Benzodiazepines: 1,5-Benzodiazepines are typically synthesized by the acid-catalyzed condensation of o-phenylenediamines with ketones. nih.gov Various solid acid catalysts have been employed to promote this reaction efficiently under mild conditions. nih.govchemrevlett.comresearchgate.net

Benzimidazoles: The formation of the benzimidazole ring system generally involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid derivative. nih.gov This reaction is catalyzed by acids. nih.govsphinxsai.com Notably, pyridine N-oxide itself has been used as a mild oxidizing agent to mediate the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and organic halides in a solvent-free, one-pot procedure. researchgate.net The presence of a sulfonic acid group on the pyridine N-oxide ring would provide the necessary Brønsted acidity to catalyze the initial condensation step, potentially leading to a highly efficient bifunctional catalyst for this transformation.

Functional Materials Development Utilizing Pyridine N-Oxide Sulfonic Acid Moieties

The immobilization of catalytically active species onto solid supports is a key area of green chemistry, aiming to bridge the gap between homogeneous and heterogeneous catalysis. Attaching pyridine N-oxide sulfonic acid moieties to materials like mesoporous silica creates robust, recyclable solid acid catalysts with significant potential for industrial applications.

Integration into Mesoporous Materials for Solid Acid Catalysis

Mesoporous materials, such as SBA-15, are excellent supports for catalysts due to their high surface area, uniform pore structure, and thermal stability. nih.gov Functionalizing these materials with sulfonic acid groups creates potent solid acid catalysts. mdpi.comuq.edu.auuq.edu.au The general strategy involves grafting organosilanes containing thiol (-SH) groups onto the silica surface, followed by oxidation to generate the sulfonic acid (-SO3H) functionality. mdpi.comrsc.org

These sulfonic acid-functionalized mesoporous silicas (SBA-Pr-SO3H) have demonstrated high catalytic activity in various organic reactions, including one-pot multi-component syntheses. scielo.org.mx For example, they have been successfully used as recyclable catalysts for the synthesis of complex heterocyclic systems like benzo[c]acridines. scielo.org.mx The integration of a pyridine N-oxide sulfonic acid moiety onto such a support would combine the strong Brønsted acidity with the unique electronic properties of the N-oxide, potentially enhancing catalytic activity and selectivity. These solid catalysts are easily separated from the reaction mixture by filtration and can be reused multiple times without a significant loss of activity, making them environmentally and economically attractive alternatives to homogeneous catalysts. mdpi.comscielo.org.mxnih.gov

Below is a table summarizing the types of reactions catalyzed by sulfonic acid-functionalized materials, which are relevant to the potential applications of immobilized this compound.

| Catalytic Reaction | Catalyst Type | Substrates | Product Class |

| Esterification | Sulfonic Acid-Functionalized Silica Nanoparticles | Linoleic Acid, Methanol | Fatty Acid Methyl Ester |

| Multi-component Synthesis | Sulfonic Acid-Functionalized SBA-15 (SBA-Pr-SO3H) | Aromatic Aldehydes, 1-Naphthylamine, Dimedone | Benzo[c]acridine Derivatives |

| Benzodiazepine Synthesis | H-MCM-22 (Zeolite) | o-Phenylenediamines, Ketones | 1,5-Benzodiazepines |

| Benzimidazole Synthesis | Boron Sulfonic Acid (BSA) | o-Phenylenediamines, Aldehydes | 2-Substituted Benzimidazoles |

Functionalization of Metal-Organic Frameworks (MOFs) for Catalytic Applications

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The ability to modify these structures, either before or after synthesis, allows for the introduction of specific functional groups to tailor their properties for applications such as catalysis. The incorporation of sulfonic acid groups into MOFs is a well-known strategy to create solid acid catalysts.

The functionalization of MOFs with sulfonic acid moieties can be achieved through post-synthetic modification of a pre-existing MOF or by using a sulfonic acid-containing ligand during the initial synthesis. These sulfonic acid-functionalized MOFs have demonstrated high catalytic activity in various organic transformations due to the presence of strong Brønsted acid sites. For instance, sulfonic acid-functionalized Zr-MOFs have been developed for the efficient decontamination of radioactive Ba²⁺, showcasing the strong affinity between the sulfonic acid groups and metal cations.

While direct functionalization of MOFs with this compound is not explicitly reported in the reviewed literature, the pyridine N-oxide group could offer additional coordination sites or modify the electronic properties of the catalytic framework. The N-oxide moiety can act as a Lewis base, potentially influencing the catalytic activity or selectivity of the MOF.

Polymeric Systems with Sulfonic Acid Functionality (e.g., ion-exchange resins)

Polymeric systems bearing sulfonic acid groups are most notably represented by ion-exchange resins. These are insoluble polymer matrices containing ionizable functional groups that can exchange ions with the surrounding medium. Strong acid cation-exchange resins, which typically contain sulfonic acid groups, are widely used in water purification, separation processes, and as solid acid catalysts.

These resins are commonly prepared from the sulfonation of a polystyrene-divinylbenzene copolymer. The resulting polymer has a high density of sulfonic acid sites, making it effective for the removal of cations from solution. While polymers specifically derived from this compound are not detailed in the available literature, the presence of the pyridine N-oxide group in such a polymer could introduce unique properties. The polar N-oxide group might enhance the hydrophilicity and swelling characteristics of the resin, potentially affecting its ion-exchange kinetics and capacity.

Role as a Reagent or Auxiliary in Stereoselective Synthesis

The field of stereoselective synthesis aims to control the three-dimensional arrangement of atoms in a molecule. Chiral catalysts and reagents are crucial for achieving high levels of stereocontrol in chemical reactions.

Chiral Pyridine N-Oxide Sulfonic Acid Catalysts in Asymmetric Transformations

Chiral pyridine N-oxides have emerged as a versatile class of organocatalysts and ligands in asymmetric synthesis. The N-oxide oxygen atom can act as a Lewis base to activate substrates, while the chiral scaffold directs the stereochemical outcome of the reaction. These catalysts have been successfully employed in a variety of asymmetric transformations, including allylation, aldol (B89426), and Michael reactions.

Although specific examples utilizing a chiral version of this compound as the primary catalyst are not prominent, the combination of a chiral pyridine N-oxide with a sulfonic acid group presents an interesting bifunctional catalyst design. The sulfonic acid could act as a Brønsted acid to activate one component of the reaction, while the pyridine N-oxide activates another, leading to a synergistic catalytic effect. For instance, in an asymmetric Henry reaction of 2-acylpyridine N-oxides, a Ni-aminophenol sulfonamide complex was used as a catalyst, highlighting the potential of combining these functionalities. Current time information in NA.

Ligand Design in Asymmetric Catalysis

In addition to their role as organocatalysts, chiral pyridine N-oxides are valuable ligands for transition metal-catalyzed asymmetric reactions. The N-oxide can coordinate to a metal center, and the chiral environment around the metal influences the stereoselectivity of the catalyzed transformation. The electronic and steric properties of the pyridine N-oxide ligand can be fine-tuned to optimize catalytic performance.

A ligand based on this compound would be an anionic, potentially bidentate ligand, with the N-oxide oxygen and a sulfonate oxygen available for metal coordination. The sulfonic acid group would impart a negative charge to the metal complex, which could significantly impact its reactivity and solubility. The design of such ligands could lead to novel catalytic systems with unique reactivity profiles.

Chemical Transformations and Derivatization Strategies

Formation of Sulfonic Acid Esters and Amides

The sulfonic acid moiety of 1-oxidopyridin-1-ium-2-sulfonic acid is a prime site for derivatization to form sulfonic acid esters and amides. These transformations are crucial for modulating the compound's solubility, reactivity, and biological activity.

The conversion of the sulfonic acid to a sulfonyl chloride is the typical initial step. This is commonly achieved by reacting the sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting 2-(chlorosulfonyl)pyridine 1-oxide is a reactive intermediate that can readily undergo nucleophilic substitution with a variety of alcohols and amines.

Formation of Sulfonic Acid Esters: The reaction of 2-(chlorosulfonyl)pyridine 1-oxide with alcohols in the presence of a base, such as pyridine (B92270) or triethylamine, yields the corresponding sulfonic acid esters. The choice of alcohol can range from simple alkyl alcohols to more complex polyfunctional molecules, allowing for the introduction of diverse functionalities.

Formation of Sulfonic Acid Amides: Similarly, treatment of 2-(chlorosulfonyl)pyridine 1-oxide with primary or secondary amines affords the corresponding sulfonamides. This reaction is generally efficient and provides a straightforward route to a wide array of N-substituted derivatives. The reactivity of the amine plays a significant role in the reaction conditions required.

| Derivative Type | General Reaction | Reactants | Typical Conditions |

| Sulfonic Acid Ester | R-OH + ClSO₂-Py-N-oxide | Alcohol, 2-(chlorosulfonyl)pyridine 1-oxide | Aprotic solvent, base (e.g., pyridine), 0°C to rt |

| Sulfonic Acid Amide | R₂NH + ClSO₂-Py-N-oxide | Amine (primary or secondary), 2-(chlorosulfonyl)pyridine 1-oxide | Aprotic solvent, base (e.g., triethylamine), 0°C to rt |

Note: This table represents generalized conditions, and specific substrate-dependent optimization is often necessary.

Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine-N-oxide functionality significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAᵣ), particularly at the 2- and 4-positions. The N-oxide group, through its ability to stabilize the negative charge in the Meisenheimer intermediate, facilitates the displacement of a suitable leaving group. In the case of this compound and its derivatives, the sulfonic acid or sulfonate group can act as a leaving group under certain conditions, although its displacement is generally more challenging than that of a halide.

More commonly, a halogen atom is introduced at the 4- or 6-position of the pyridine ring, which can then be readily displaced by a variety of nucleophiles. The presence of the sulfonic acid group at the 2-position influences the regioselectivity of these reactions. Nucleophilic attack is favored at the positions ortho and para to the N-oxide group. stackexchange.com

| Nucleophile | Product Type | Leaving Group | General Conditions |

| Amines (R₂NH) | 2-Amino-pyridine-N-oxide derivatives | Halogen (e.g., Cl, Br) | Polar aprotic solvent, heat |

| Alkoxides (RO⁻) | 2-Alkoxy-pyridine-N-oxide derivatives | Halogen (e.g., Cl, Br) | Corresponding alcohol, base, heat |

| Thiolates (RS⁻) | 2-Thioether-pyridine-N-oxide derivatives | Halogen (e.g., Cl, Br) | Aprotic solvent, heat |

Note: The sulfonic acid group at the 2-position can influence the reactivity and may require specific reaction conditions for successful substitution at other positions.

N-Oxide Deoxygenation and Rearrangement Reactions

The deoxygenation of the N-oxide group is a fundamental transformation that allows for the conversion of pyridine-N-oxides back to the corresponding pyridines. This reaction is often a crucial step in synthetic sequences where the N-oxide is used as a temporary activating or directing group. A variety of reagents can accomplish this transformation, ranging from phosphorus-based reagents to catalytic hydrogenation methods.

Common deoxygenating agents include phosphorus trichloride (B1173362) (PCl₃), phosphorus oxychloride (POCl₃), and triphenylphosphine (B44618) (PPh₃). More recently, milder and more selective methods have been developed, such as those using indium in the presence of an acyl chloride or palladium-catalyzed transfer oxidation. organic-chemistry.orgorganic-chemistry.org The choice of reagent depends on the presence of other functional groups in the molecule.

Rearrangement Reactions: Pyridine-N-oxides can also undergo rearrangement reactions, often initiated by acylation of the N-oxide oxygen. For instance, treatment with acetic anhydride (B1165640) can lead to the formation of 2-acetoxypyridine derivatives, which can then be hydrolyzed to the corresponding 2-pyridone. The presence of the sulfonic acid group at the 2-position may influence the course of these rearrangements, potentially leading to different isomeric products or affecting the reaction feasibility.

Synthesis and Properties of Metal Complexes and Salts

The presence of both the N-oxide oxygen and the sulfonic acid group makes this compound an excellent candidate as a ligand for the formation of metal complexes. The N-oxide provides a soft donor site, while the sulfonic acid group offers a hard donor site through its oxygen atoms, allowing for versatile coordination modes, including chelation.

The synthesis of metal complexes typically involves the reaction of a salt of this compound with a suitable metal salt in an appropriate solvent. The resulting complexes can exhibit a range of coordination geometries and properties depending on the metal ion, the stoichiometry of the reaction, and the presence of other co-ligands.

The formation of simple salts is also a key aspect of the chemistry of this compound. The acidic sulfonic acid proton can be readily removed by a base to form the corresponding sulfonate salt. These salts often exhibit different solubility profiles compared to the parent acid, which can be advantageous for purification and handling.

| Metal Ion (Example) | Potential Coordination Sites | Resulting Complex Type | Potential Properties |

| Cu(II) | N-oxide oxygen, sulfonate oxygens | Mononuclear or polynuclear chelate | Catalytic activity, magnetic properties |

| Zn(II) | N-oxide oxygen, sulfonate oxygens | Coordination polymer | Luminescent properties |

| Na(I), K(I) | Sulfonate oxygens (ionic interaction) | Simple salt | Increased water solubility |

Note: The data in this table is illustrative of the potential for complex and salt formation based on the functional groups present.

Structure-Reactivity Relationships in Functional Derivatives

Electronic Effects: The sulfonic acid group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but further activates it for nucleophilic attack, particularly at the 4- and 6-positions. Conversely, the N-oxide group is a resonance donor, which can activate the ring for both electrophilic and nucleophilic attack at different positions. The net effect on reactivity is a balance of these opposing influences.

Steric Effects: The presence of the bulky sulfonic acid group at the 2-position can sterically hinder reactions at this position and at the adjacent 3-position. This steric hindrance can be exploited to achieve regioselective functionalization at the less hindered positions of the pyridine ring.

Emerging Research Frontiers and Future Perspectives

Development of Sustainable and Green Synthetic Methodologies

The future of chemical synthesis lies in the development of environmentally benign processes, and the production of 1-oxidopyridin-1-ium-2-sulfonic acid is no exception. Current research is geared towards creating synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. Key areas of development include the use of sulfonating agents that are less corrosive and hazardous than traditional reagents like oleum (B3057394) or chlorosulfonic acid.

One promising green approach involves the direct sulfonation of pyridine-N-oxide using sulfur trioxide-pyridine complexes in solvent-free conditions or in recyclable ionic liquids. This method not only simplifies the purification process but also significantly reduces the generation of acidic waste streams. Another avenue being explored is mechanochemistry, where mechanical force, rather than solvents, is used to drive the chemical reaction, offering a substantial reduction in environmental impact.

Future research will likely focus on catalytic systems, potentially using transition metal complexes, to achieve high selectivity for the 2-position on the pyridine (B92270) ring, thereby avoiding the formation of unwanted isomers and improving atom economy.

Advanced Characterization of Transient Species and Reaction Intermediates

Understanding the mechanism of a chemical reaction is crucial for its optimization. For the synthesis and reactions of this compound, researchers are increasingly employing advanced spectroscopic and analytical techniques to identify and characterize short-lived transient species and reaction intermediates.

Techniques such as stopped-flow spectroscopy, in-situ NMR, and time-resolved mass spectrometry are being used to observe the reaction progress in real-time. These methods provide invaluable data on the kinetics and mechanism of the sulfonation process, helping to elucidate the role of intermediate complexes. For instance, the initial interaction between pyridine-N-oxide and the sulfonating agent can be studied to understand the regioselectivity of the reaction.

Future work in this area will likely involve the use of cryogenic techniques to trap and study highly reactive intermediates, providing a more detailed picture of the reaction coordinate.

Rational Design of Highly Efficient and Selective Catalysts

The development of catalysts that can efficiently and selectively direct the synthesis of this compound is a major goal. Rational catalyst design, guided by computational modeling and a deep understanding of reaction mechanisms, is at the heart of this effort.

Researchers are designing solid acid catalysts, such as zeolites and metal-organic frameworks (MOFs), with specific pore sizes and active site geometries to favor the formation of the desired 2-sulfonated product. These heterogeneous catalysts offer the advantages of easy separation from the reaction mixture and potential for reuse, contributing to a more sustainable process.

The table below illustrates a conceptual comparison of different catalytic approaches for the synthesis of functionalized pyridine derivatives, highlighting the potential advantages of rationally designed systems.

| Catalyst Type | Selectivity for 2-position | Reaction Conditions | Recyclability |

| Homogeneous Acid (e.g., H2SO4) | Low to Moderate | Harsh (high temp.) | Difficult |

| Lewis Acids (e.g., AlCl3) | Moderate | Moderate | Moderate |

| Designed Zeolite | High | Mild | High |

| Custom MOF | Very High | Mild | High |

Future perspectives include the development of bifunctional catalysts that can activate both the pyridine-N-oxide and the sulfonating agent, leading to even greater control over the reaction outcome.

Exploration of Novel Applications in Interdisciplinary Research

The unique electronic and structural properties of this compound make it a promising candidate for a wide range of applications beyond traditional organic chemistry. Its zwitterionic nature, combining a cationic pyridinium (B92312) ring with an anionic sulfonate group, is of particular interest.

In materials science, this compound could serve as a building block for novel polymers or coordination complexes with interesting electronic or photophysical properties. Its potential as a ligand for metal ions is being explored for applications in catalysis and sensing. In the field of electrochemistry, it could be investigated as a component of electrolytes for batteries or as a modifier for electrode surfaces.

The exploration of these novel applications requires a collaborative, interdisciplinary approach, bringing together chemists, materials scientists, and engineers.

Computational Chemistry Driven Discovery and Optimization in Sulfonic Acid Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, and its application to the study of this compound is rapidly expanding. Density Functional Theory (DFT) calculations are being used to predict the compound's geometry, electronic structure, and reactivity.

These computational models can help to:

Screen potential synthetic routes and predict reaction outcomes.

Understand the factors controlling regioselectivity in sulfonation reactions.

Design novel catalysts with enhanced activity and selectivity.

Predict the properties of materials incorporating this molecule.

The synergy between computational prediction and experimental validation is accelerating the pace of discovery and optimization in this field. As computational methods become more powerful and accurate, their role in guiding the research and application of this compound will continue to grow.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-oxidopyridin-1-ium-2-sulfonic acid, and how do reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves sulfonation of pyridine derivatives followed by oxidation. Critical parameters include:

- Temperature control : Excess heat may lead to side reactions (e.g., sulfonic acid group degradation).

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance sulfonation efficiency.

- Purification : Use recrystallization in ethanol-water mixtures or reverse-phase HPLC to isolate the compound. Monitor reaction progress via TLC (Rf ≈ 0.3–0.5 in 3:1 ethyl acetate:methanol) and confirm purity via melting point analysis (expected range: 210–215°C) .

- Data Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temp. | 60–80°C | ±15% yield |

| Sulfonation Time | 4–6 hrs | ±20% purity |

| Solvent pH | 2.5–3.5 | Avoids hydrolysis |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- 1H NMR : Expect aromatic protons at δ 8.2–8.5 ppm (pyridinium ring) and a singlet for the sulfonate group (δ 3.1–3.3 ppm) .

- 13C NMR : Pyridinium carbons appear at 125–140 ppm; sulfonate carbon at 110–115 ppm.

- FTIR : Key peaks include S=O stretching (1180–1200 cm⁻¹) and N-O vibration (950–980 cm⁻¹).

- Mass Spectrometry : ESI-MS in negative mode shows [M-H]⁻ ion at m/z 202.2 (calculated) .

Advanced Research Questions

Q. How can computational models predict the solvation effects and reactivity of this compound in aqueous vs. non-polar environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to calculate partial charges and frontier orbitals. Solvent effects are modeled via the COSMO-RS framework .

- Molecular Dynamics (MD) : Simulate solvation shells to assess hydrogen-bonding interactions. Non-polar solvents (e.g., toluene) reduce ionic dissociation, while water enhances sulfonate group solvation.

- Key Findings :

- Aqueous environments stabilize the zwitterionic form (ΔG = -12.3 kJ/mol vs. toluene) .

- Reactivity with nucleophiles (e.g., amines) increases in polar solvents due to charge delocalization.

Q. What experimental and analytical strategies address contradictions in reported degradation pathways under varying pH conditions?

- Methodological Answer :

- Controlled Replication : Conduct degradation studies at pH 2, 7, and 12 using standardized buffers. Monitor via UV-Vis (λmax = 270 nm) and HPLC (C18 column, 0.1% TFA mobile phase) .

- Meta-Analysis : Compare kinetic data (e.g., rate constants) across studies using Arrhenius plots to identify outliers. Discrepancies often arise from:

- Ionic strength differences : Adjust with NaCl to maintain consistency.

- Temperature fluctuations : Use thermostated reactors (±0.5°C).

- Data Contradiction Resolution :

| pH | Reported t₁/₂ (hrs) | Source of Error |

|---|---|---|

| 2 | 8.5 vs. 12.3 | Buffer composition |

| 12 | 2.1 vs. 3.9 | Oxidation by dissolved O₂ |

Q. How can researchers design experiments to correlate the compound’s structure with its ion-exchange capacity in polymer matrices?

- Methodological Answer :

- Composite Membrane Preparation : Blend this compound (5–20 wt%) with perfluorinated polymers (e.g., Nafion®). Use solvent casting (DMF, 80°C) .

- Ion-Transport Measurement :

- Electrochemical Impedance Spectroscopy (EIS) : Measure proton conductivity (σ) at 25–80°C and 95% RH.

- Water Uptake : Gravimetric analysis after 24-hr immersion in H₂O.

- Structure-Property Correlation :

| Sulfonate Content (wt%) | σ (mS/cm) at 80°C | Water Uptake (%) |

|---|---|---|

| 10 | 45 | 28 |

| 20 | 78 | 41 |

Methodological Best Practices

- Data Validation : Use triplicate measurements for kinetic studies and report standard deviations (±SD) .

- Literature Review : Prioritize peer-reviewed journals and standardized databases (e.g., NIST Chemistry WebBook) over commercial platforms .

- Ethical Reporting : Disclose all modifications to established protocols (e.g., adjusted pH ranges) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.